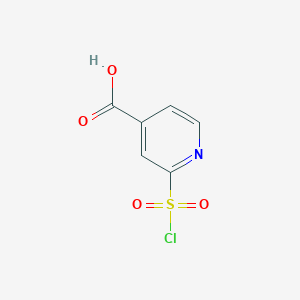

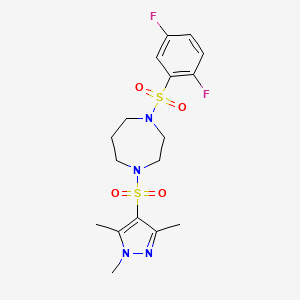

![molecular formula C14H21ClN2O3 B2376179 Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate CAS No. 438481-30-2](/img/structure/B2376179.png)

Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate” is a chemical compound that contains an adamantyl group . Adamantane is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . It is bulky, rigid, and hydrophobic, and shows characteristic features such as transparency in the UV region and good chemical and thermal stability .

Synthesis Analysis

The synthesis of adamantyl-substituted polymers involves typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups . The addition polymerization of adamantyl-containing vinyl monomers such as α-olefins, acetylenes, (meth)acrylates, (meth)acrylamides, vinyl ethers, 1,3-dienes, and styrenes is described . A variety of vinyl monomers are capable of undergoing living anionic polymerization to afford polymers with predictable molecular weights and narrow molecular weight distributions .Molecular Structure Analysis

Adamantane, which is a part of the compound, is a highly symmetrical alicyclic hydrocarbon composed of ten sp3 carbons and 16 hydrogens . It possesses a small strain energy derived from the fixed chair-form conformations of the fused cyclohexane rings . The tetrahedral (Td) symmetry and spherical structure of the adamantane molecule leads to easy sublimation due to the low intermolecular forces .Chemical Reactions Analysis

The introduction of adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups are typical reactions involved in the synthesis of adamantyl-substituted polymers . In several cases, the introduced adamantyl groups afford steric hindrance to prevent side reactions and control the addition modes of the polymerization .Physical And Chemical Properties Analysis

Adamantane, which is a part of the compound, is bulky, rigid, and hydrophobic . It shows characteristic features such as transparency in the UV region and good chemical and thermal stability . The resulting adamantyl-substituted polymers show extremely high glass transition temperatures and high thermal stability derived from the stiff adamantyl substituents compared with the corresponding parent polymers .科学的研究の応用

Chemical Synthesis and Reactions

- Methyl adamantane derivatives, including those similar to methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate, have been used in various chemical reactions. For example, methyl adamantane-1-carboxylate and methyl (1-adamantyl)acetate react with acetonitrile to produce different nitrile and acetamide derivatives (Shiryaev et al., 2015).

- Similar compounds have been used in the synthesis of novel 4-Oxo-1,3-thiazolidines, 2-Oxoazetidines, and 5-Oxoimidazolines, which have shown antimicrobial properties (Desai et al., 2001).

Material Science and Polymer Research

- Adamantyl derivatives are used in the field of material science, particularly in polymer research. For instance, (1-Adamantyl)methyl glycidyl ether, a related compound, is a versatile monomer for oxyanionic polymerization, used to control the thermal properties and solubility profile of polymers (Moers et al., 2014).

Biocatalytic Applications

- Certain adamantyl compounds, like methyl 2-(1-adamantyl acetate), have been studied for biocatalytic applications. Using substrate engineering with acetate and isobutyrate ester directing groups, the efficiency of cytochrome P450 enzyme CYP101B1 in oxidizing unactivated adamantyl C-H bonds was significantly enhanced (Sarkar et al., 2016).

Antibacterial and Antimicrobial Research

- Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate-like compounds have been synthesized and evaluated for their antibacterial and antimicrobial properties. Such compounds, including N′-Heteroarylidene-1-adamantylcarbohydrazides and adamantane-based oxadiazolines, displayed potent broad-spectrum antimicrobial activity (El-Emam et al., 2012).

Pharmaceutical Intermediates

- Compounds like Methyl 3 - chlorosulfonyl - thiophene - 2 - carboxylate, which are structurally related to methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate, serve as intermediates in the production of pharmaceuticals and herbicides (Wang Tian-gui, 2006).

将来の方向性

The synthesis of adamantyl-substituted polymers is a promising area of research due to the unique properties of adamantane . The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

作用機序

Target of Action

Adamantane derivatives are known to interact with various biological targets, including ion channels, enzymes, and receptors .

Mode of Action

The carbamoylamino group may form hydrogen bonds with its targets, leading to changes in their function .

Biochemical Pathways

Adamantane derivatives have been reported to influence several biochemical pathways, depending on their specific functional groups .

Pharmacokinetics

Adamantane derivatives are generally known for their good bioavailability due to their lipophilic nature .

Result of Action

Adamantane derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects .

特性

IUPAC Name |

methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O3/c1-20-11(18)7-16-12(19)17-14-5-9-2-10(6-14)4-13(15,3-9)8-14/h9-10H,2-8H2,1H3,(H2,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTDFHAVNYPCSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)NC12CC3CC(C1)CC(C3)(C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

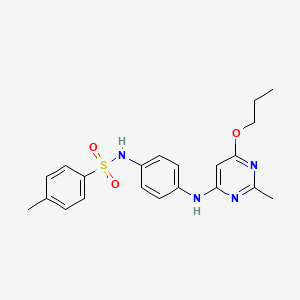

![3-(pyridin-3-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2376099.png)

![3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2376100.png)

![tert-Butyl 4-[bromo(fluoro)methylene]piperidine-1-carboxylate](/img/structure/B2376102.png)

![morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2376103.png)

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((3-chlorophenyl)amino)thiazol-4-yl)ethanone](/img/structure/B2376110.png)

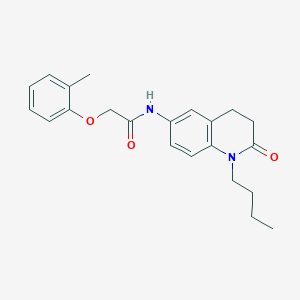

![N-(4-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2376112.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2376117.png)

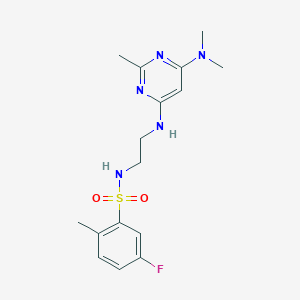

![N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2376118.png)